molecular formula C8H5ClFNO4 B1438729 Methyl 5-chloro-2-fluoro-3-nitrobenzoate CAS No. 1153285-33-6

Methyl 5-chloro-2-fluoro-3-nitrobenzoate

Cat. No. B1438729
CAS RN: 1153285-33-6
M. Wt: 233.58 g/mol
InChI Key: HZXZBFRZKGKBFX-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-fluoro-3-nitrobenzoate” is a chemical compound with the molecular formula C8H5ClFNO4 . It has a molecular weight of 233.58 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 337.8±42.0 °C at 760 mmHg . The compound is in the form of a powder .

Scientific Research Applications

Heterocyclic Compound Synthesis

Křupková et al. (2013) explored 4-Chloro-2-fluoro-5-nitrobenzoic acid as a versatile building block for heterocyclic oriented synthesis (HOS). They developed a method suitable for synthesizing various nitrogenous heterocycles, highlighting its application in drug discovery due to these heterocycles' significant pharmacological importance (Křupková, Funk, Soural, & Hlaváč, 2013).

Crystallography and Molecular Structure

Li et al. (2005) described the crystal structures of methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and related compounds, providing insights into their molecular configurations and potential for forming supramolecular assemblies. This research offers a foundation for understanding the compound's physical and chemical properties, which is crucial for materials science and drug design (Li et al., 2005).

Cytotoxic Property Evaluation

Nong Wang and Qi Shi (2011) synthesized a silver(I) complex using 5-chloro-2-nitrobenzoic acid, demonstrating its high cytotoxic properties against normal and carcinoma cells. This work suggests the potential application of such compounds in developing new anticancer agents (Wang & Shi, 2011).

Molecular Electrostatic Potential Analysis

Pramanik, Dey, and Mukherjee (2019) conducted a crystallographic study on benzoic acid derivatives, including 4-chloro-3 nitrobenzoic acid. Their work, focusing on molecular electrostatic potential (MEP) calculations, contributes to understanding the electronic structure of such compounds, with implications for their reactivity and interactions in chemical and biological systems (Pramanik, Dey, & Mukherjee, 2019).

Pesticide Synthesis

Safety and Hazards

“Methyl 5-chloro-2-fluoro-3-nitrobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 5-chloro-2-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXZBFRZKGKBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1153285-33-6
Record name methyl 5-chloro-2-fluoro-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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